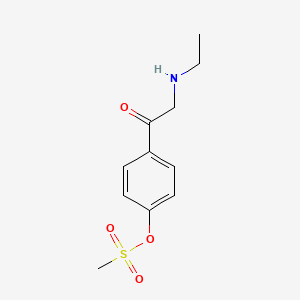
4-(N-Ethylglycyl)phenyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(N-Ethylglycyl)phenyl methanesulfonate is an organic compound that belongs to the class of methanesulfonates. Methanesulfonates are esters or salts of methanesulfonic acid, known for their diverse applications in organic synthesis and industrial processes. This compound is characterized by the presence of a phenyl ring substituted with a methanesulfonate group and an N-ethylglycyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-Ethylglycyl)phenyl methanesulfonate typically involves the esterification of methanesulfonic acid with a phenolic compound. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The general reaction scheme is as follows:
Esterification Reaction:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation enhances the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(N-Ethylglycyl)phenyl methanesulfonate undergoes various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form quinones.
Reduction: The methanesulfonate group can be reduced to a sulfide.
Substitution: The methanesulfonate group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Quinones and sulfonic acids.
Reduction: Sulfides and alcohols.
Substitution: Amines and thiols derivatives.
Scientific Research Applications
4-(N-Ethylglycyl)phenyl methanesulfonate has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential as a drug intermediate and in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(N-Ethylglycyl)phenyl methanesulfonate involves the alkylation of nucleophilic sites in biological molecules. The methanesulfonate group acts as an electrophile, reacting with nucleophiles such as DNA, RNA, and proteins. This alkylation can lead to modifications in the structure and function of these biomolecules, affecting cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl methanesulfonate
- Methyl methanesulfonate
- Phenyl methanesulfonate
Comparison
4-(N-Ethylglycyl)phenyl methanesulfonate is unique due to the presence of the N-ethylglycyl moiety, which imparts distinct chemical and biological properties. Compared to ethyl and methyl methanesulfonate, it exhibits higher reactivity and specificity towards certain nucleophiles. Phenyl methanesulfonate, on the other hand, lacks the N-ethylglycyl group, making it less versatile in certain applications.
Properties
CAS No. |
920804-45-1 |
|---|---|
Molecular Formula |
C11H15NO4S |
Molecular Weight |
257.31 g/mol |
IUPAC Name |
[4-[2-(ethylamino)acetyl]phenyl] methanesulfonate |
InChI |
InChI=1S/C11H15NO4S/c1-3-12-8-11(13)9-4-6-10(7-5-9)16-17(2,14)15/h4-7,12H,3,8H2,1-2H3 |
InChI Key |
RYRNVFLELMJLPW-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC(=O)C1=CC=C(C=C1)OS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


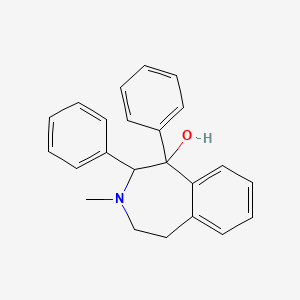

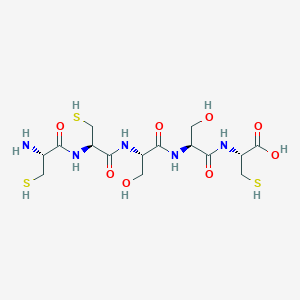
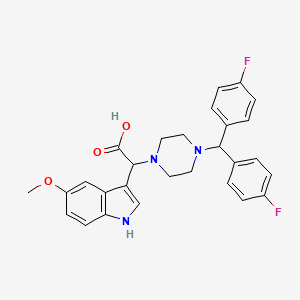
![3-Isoxazolecarboxylic acid, 5-[(1E)-2-(4-quinolinyl)ethenyl]-, ethyl ester](/img/structure/B12627525.png)
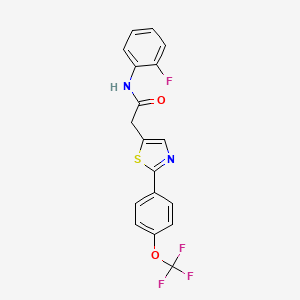
![N-[3-(morpholin-4-yl)propyl]-N~3~-7H-purin-6-yl-beta-alaninamide](/img/structure/B12627543.png)
![Tert-butyl N-[2-hydroxy-1-(4-hydroxy-3-methoxyphenyl)ethyl]carbamate](/img/structure/B12627546.png)
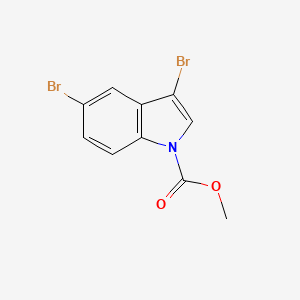
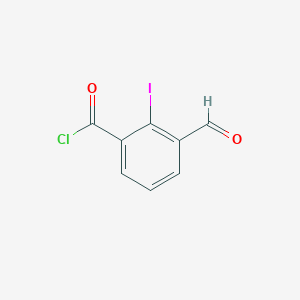
![6-(3-Chloropropoxy)-5-methoxypyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B12627570.png)
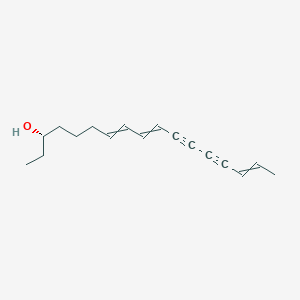
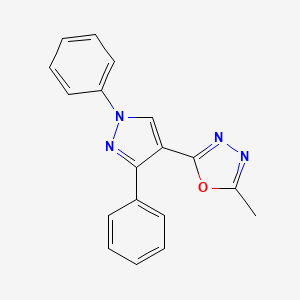
![6-(2,5-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12627597.png)
